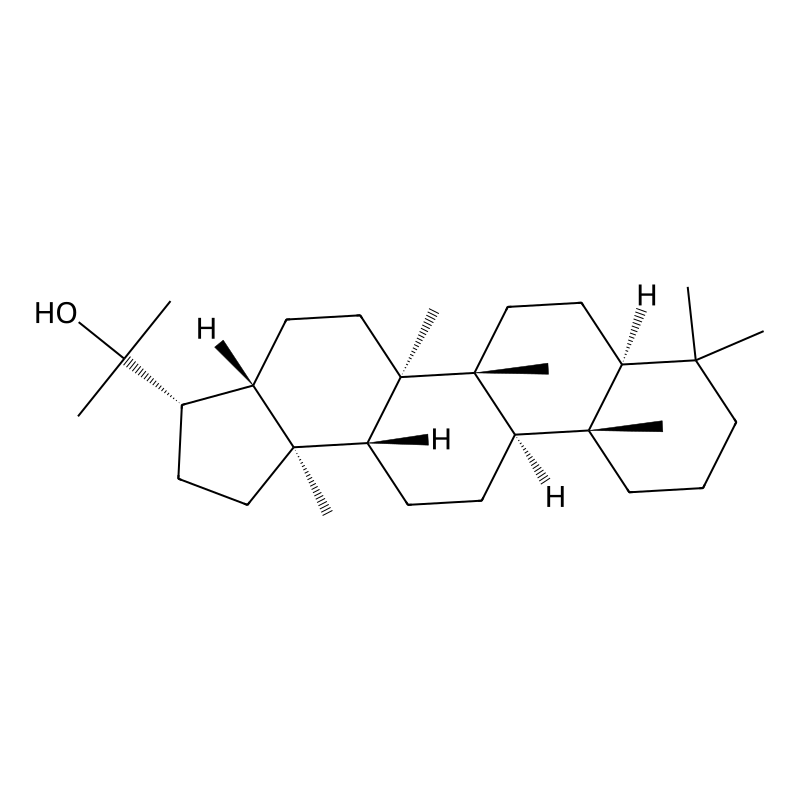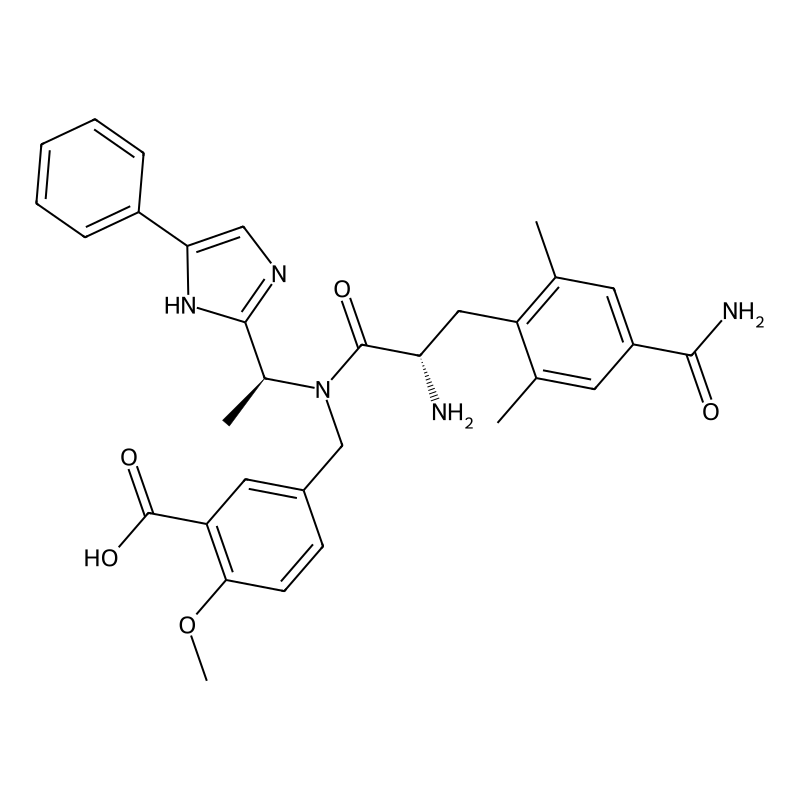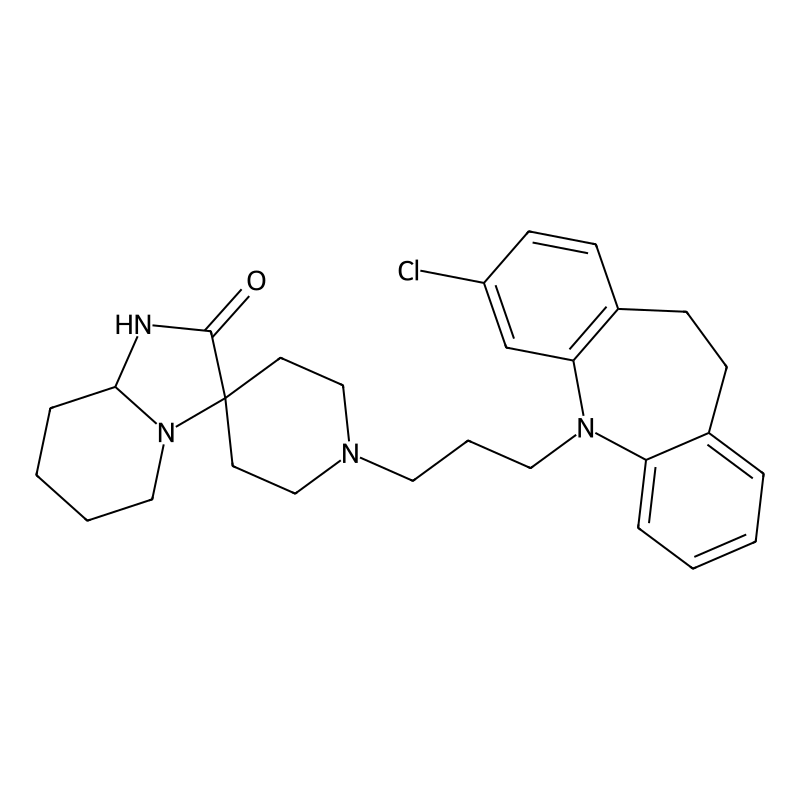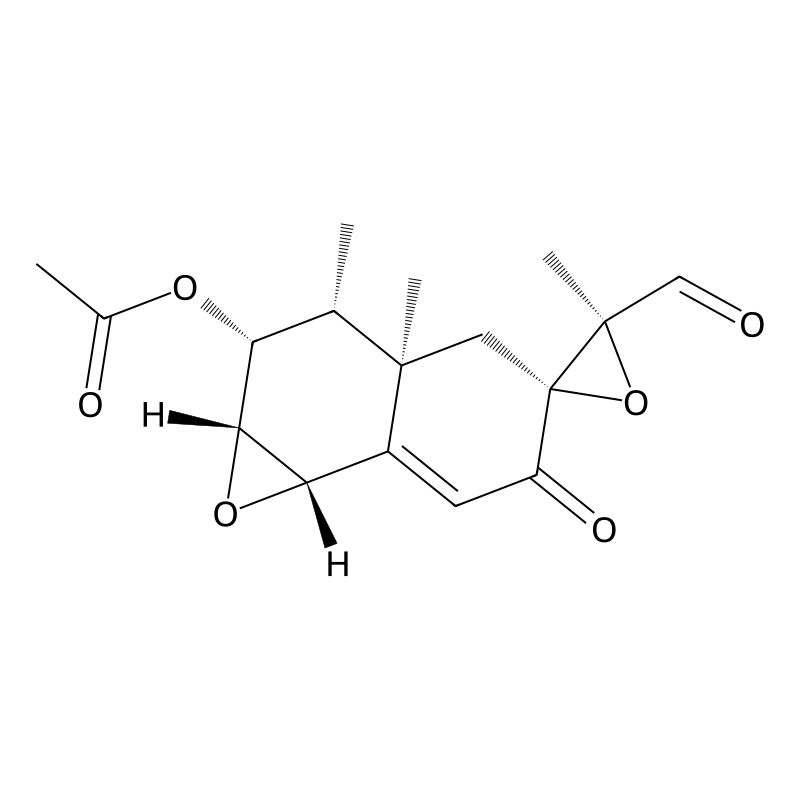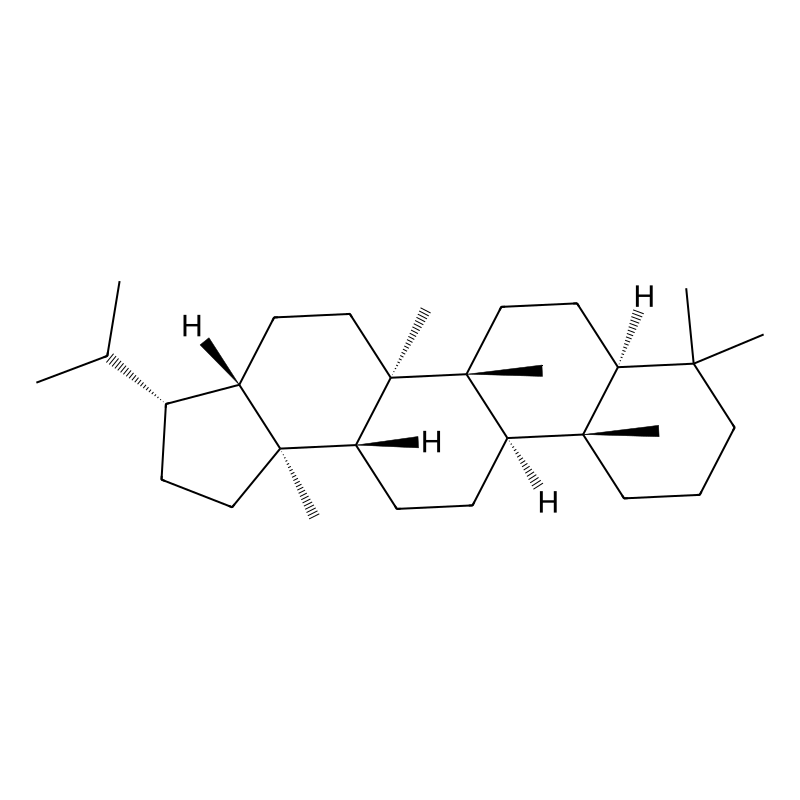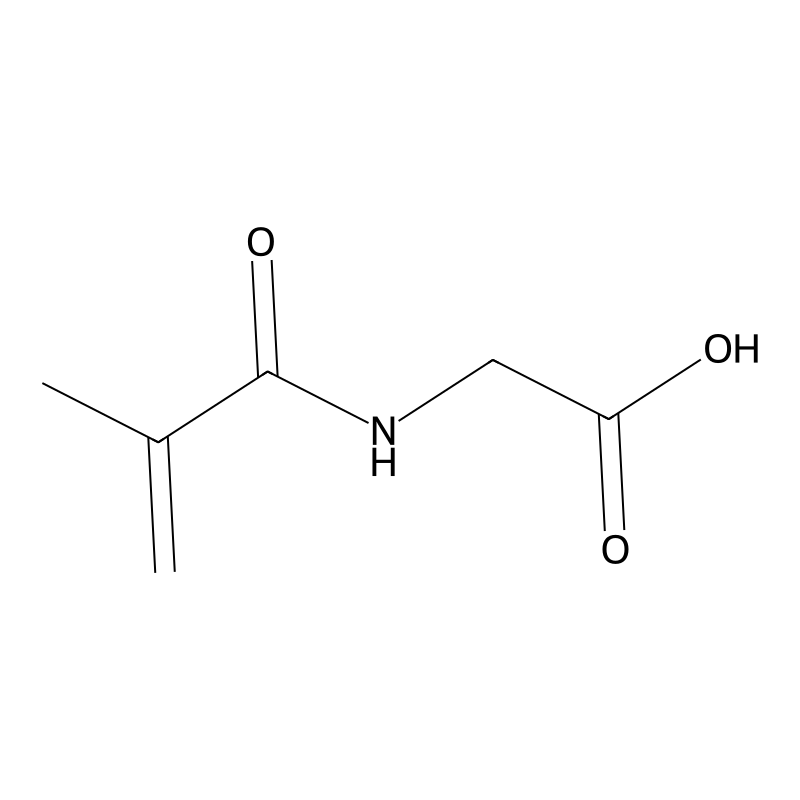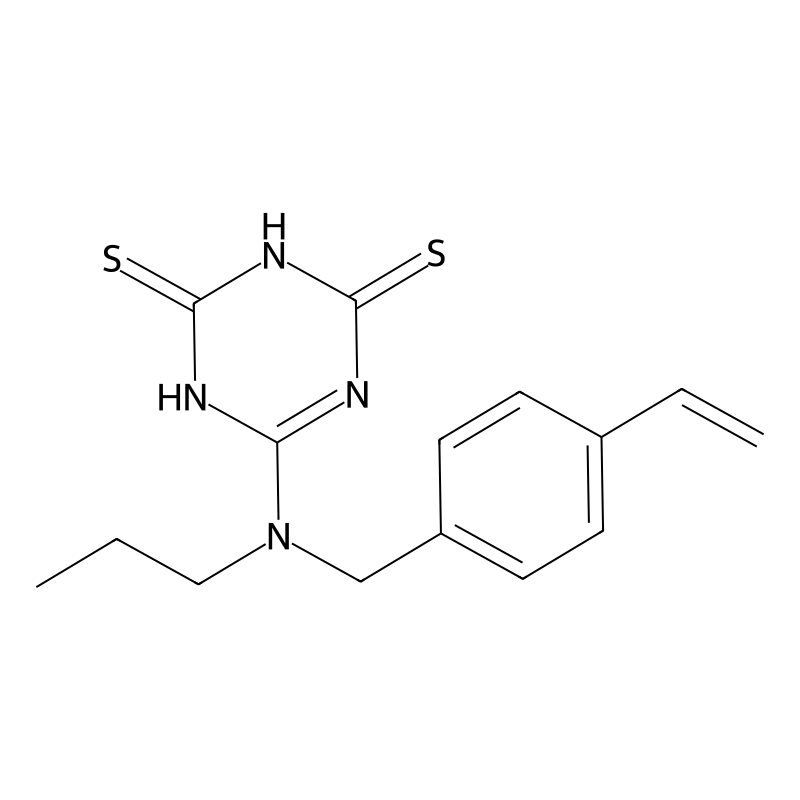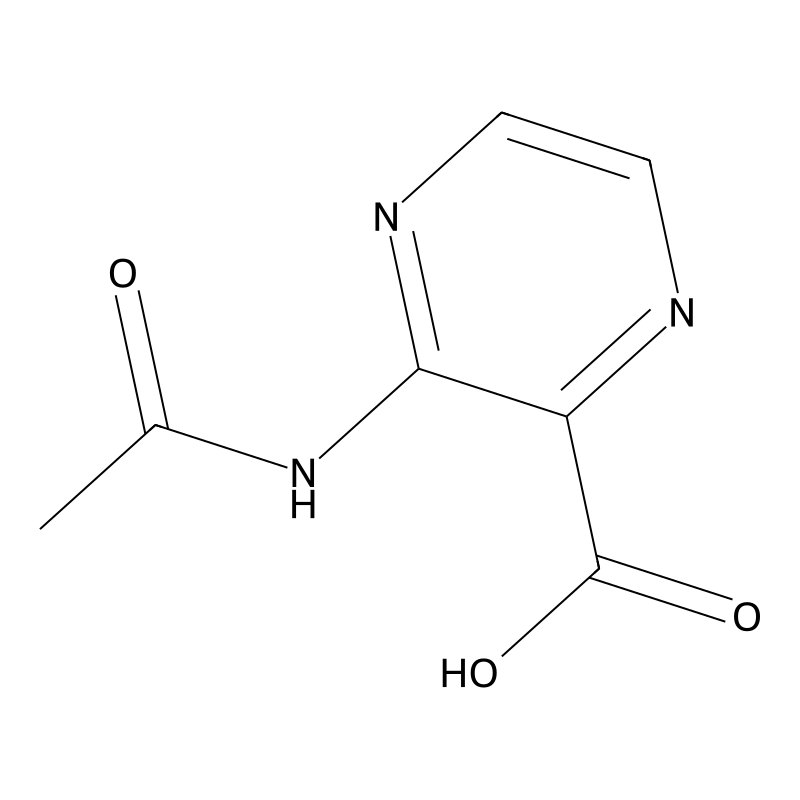Propranolol
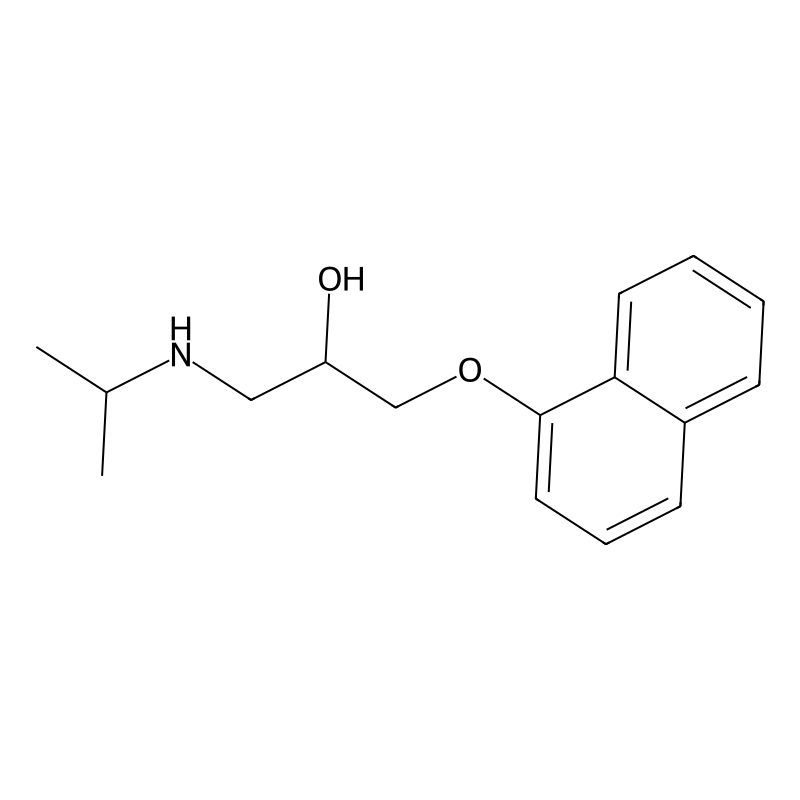
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Propranolol in Cardiovascular Research
Propranolol's story began in cardiovascular research. Developed in the 1960s, it was the first beta-blocker, a class of drugs that target beta-adrenergic receptors. These receptors are stimulated by adrenaline (epinephrine), leading to effects like increased heart rate and contractility. By blocking these receptors, propranolol effectively reduces heart rate and blood pressure, making it a mainstay in treating conditions like angina pectoris (chest pain) and hypertension [National Institutes of Health, ].
Research continues to explore propranolol's role in cardiovascular health. Recent studies suggest it may even improve outcomes in specific situations. For example, some evidence indicates propranolol used alongside chemotherapy might enhance its effectiveness in fighting breast cancer by impacting tumor blood vessel growth [National Institutes of Health, ].
Propranolol Beyond the Heart
Propranolol's usefulness extends beyond the cardiovascular system. Research has revealed its potential in treating a surprising range of conditions. Here are a few examples:
Neurological Disorders
Propranolol's ability to block beta-adrenergic receptors makes it helpful in managing tremors associated with conditions like essential tremor and Parkinson's disease [National Institutes of Health, ].
Anxiety Disorders
Propranolol's calming effect on the nervous system makes it a potential treatment option for anxiety disorders, particularly performance anxiety, where physical symptoms like trembling and rapid heart rate arise in social situations [National Institutes of Health, ].
Infantile Hemangiomas
These are benign vascular tumors that can grow rapidly in infants. Propranolol has emerged as a successful treatment option, shrinking the hemangioma and preventing complications [National Institutes of Health, ].
Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the management of hypertension, anxiety disorders, and various cardiovascular conditions. The chemical structure of propranolol is characterized by its molecular formula and a molar mass of approximately 259.34 g/mol. Propranolol is notable for its ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system in addition to its peripheral actions, such as reducing heart rate and blood pressure by blocking the action of epinephrine and norepinephrine at beta-adrenergic receptors .
Propranolol is generally well-tolerated, but side effects can occur. Common side effects include fatigue, dizziness, and cold extremities. In severe cases, it can lead to bradycardia (slow heart rate) and hypotension (low blood pressure). Propranolol has a low potential for abuse and dependence.
Safety Precautions:
- Propranolol should not be taken by individuals with asthma or other chronic obstructive pulmonary disease (COPD) due to the risk of worsening bronchoconstriction.
- It can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting propranolol.
Data:
- A study published in the Journal of the American College of Cardiology found that propranolol was safe and effective for long-term treatment of angina pectoris.
Propranolol undergoes several metabolic transformations within the body. Notably, it can be oxidized to form metabolites such as α-naphthoxylactic acid and 4'-hydroxypropranolol. Glucuronidation also plays a significant role in its metabolism, with approximately 17% of a dose undergoing this process. The compound is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 .
In laboratory settings, propranolol has been involved in various
Propranolol exhibits a range of biological activities beyond its primary role as a beta-blocker. It has been shown to reduce physical symptoms associated with anxiety, such as tachycardia and tremors. Additionally, propranolol has demonstrated efficacy in treating hemangiomas in infants and has been investigated for its potential anti-cancer properties due to its ability to inhibit tumor growth and metastasis .
The compound's mechanism of action involves blocking both β1- and β2-adrenergic receptors, leading to decreased heart rate, reduced myocardial contractility, and vasodilation. Furthermore, propranolol has local anesthetic properties attributed to its ability to block voltage-gated sodium channels .
Propranolol can be synthesized through various methods. A common synthetic route involves the reaction of 1-naphthol with isopropylamine under mild conditions. This method allows for the production of propranolol with high yields while minimizing toxic byproducts .
Recent studies have also explored more innovative approaches to synthesize propranolol derivatives using greener methodologies, such as employing nanocatalysts for asymmetric synthesis or utilizing microwave-assisted reactions for enhanced efficiency .
Propranolol is widely used for several medical applications:
- Hypertension: It effectively lowers blood pressure by reducing heart rate and myocardial contractility.
- Anxiety Disorders: Propranolol is used off-label to manage performance anxiety and other anxiety-related conditions.
- Migraine Prevention: It is prescribed for the prophylaxis of migraine headaches.
- Cardiac Arrhythmias: Propranolol helps stabilize heart rhythms in patients with arrhythmias.
- Hemangiomas: It is used in pediatric medicine to treat problematic hemangiomas .
Propranolol interacts with various drugs and substances due to its extensive metabolism via cytochrome P450 enzymes. Notable interactions include:
- Antidepressants: Concurrent use with selective serotonin reuptake inhibitors may increase the risk of adverse effects due to shared metabolic pathways.
- Calcium Channel Blockers: Co-administration can lead to additive effects on heart rate reduction.
- Nonsteroidal Anti-Inflammatory Drugs: These may increase plasma levels of propranolol by inhibiting its metabolism .
Additionally, propranolol's effect on neurotransmitter systems can alter responses when combined with other medications affecting serotonin or norepinephrine levels.
Several compounds share structural or functional similarities with propranolol. Here are some notable examples:
| Compound Name | Type | Key Characteristics |
|---|---|---|
| Atenolol | Beta-blocker | Cardioselective; primarily targets β1 receptors |
| Metoprolol | Beta-blocker | Selective for β1 receptors; commonly used for heart issues |
| Carvedilol | Beta-blocker | Non-selective; also has antioxidant properties |
| Bisoprolol | Beta-blocker | Highly selective for β1 receptors; minimal side effects |
| Sotalol | Antiarrhythmic | Primarily used for ventricular arrhythmias; non-selective |
Uniqueness of Propranolol:
Propranolol stands out due to its ability to cross the blood-brain barrier effectively, making it suitable for treating anxiety disorders alongside cardiovascular conditions. Its broad spectrum of applications—from managing hypertension to treating hemangiomas—demonstrates its versatility compared to other beta-blockers that are typically more specialized in their uses .
Propranolol is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for propranolol is 1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, which precisely describes its chemical structure [10] [18]. The molecule consists of a naphthalene ring system connected to a propanol chain through an oxygen atom, forming an ether linkage [11].
The core structural framework of propranolol features three distinct components that define its chemical identity [2] [4]. The first component is a naphthalene ring system, which consists of two fused benzene rings providing a planar, aromatic structure [11]. The second component is a propanol chain (three-carbon backbone) with a hydroxyl group attached to the central carbon (position 2) [11] [4]. The third component is an isopropylamine group attached to the first carbon of the propanol chain [11].
The naphthalene ring is connected to the propanol chain via an ether linkage at position 1 of the naphthalene and position 3 of the propanol chain [10] [18]. This specific arrangement creates a molecule with a rigid aromatic portion (naphthalene) and a flexible aliphatic chain containing both hydroxyl and amino functional groups [2] [5]. The presence of these functional groups contributes significantly to the compound's physicochemical properties and its ability to interact with biological targets [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H21NO2 | PubChem, ChemSpider |
| Molecular Weight | 259.34 g/mol | PubChem, ChemSpider |
| IUPAC Name | 1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol | IUPAC |
| Melting Point | 163-164 °C (free base) | ChemicalBook |
| Boiling Point | 402.6 °C (estimated) | ChemicalBook |
| Density | 1.0280 g/cm³ (estimated) | ChemicalBook |
| Water Solubility | 80.99 mg/L at 25 °C | ChemicalBook |
| LogP | 3.48 | PubChem |
| Physical Form | Solid | ChemicalBook |
| Color | White to Off-White | ChemicalBook |
The physical appearance of propranolol is characterized as a white to off-white solid in its pure form [9]. The compound exhibits limited water solubility (80.99 mg/L at 25 °C), which is an important consideration for its pharmaceutical applications [9] [2]. With a LogP value of 3.48, propranolol demonstrates moderate lipophilicity, allowing it to cross lipid membranes while maintaining some degree of water solubility [2] [5].
Stereochemical Considerations
Propranolol possesses a single stereogenic center located at the carbon atom bearing the hydroxyl group (carbon-2 of the propanol chain) [12] [19]. This stereogenic center creates the possibility for two distinct spatial arrangements of atoms, resulting in two enantiomers: S-(-)-propranolol and R-(+)-propranolol [7] [19]. These enantiomers are mirror images of each other but are not superimposable, a fundamental characteristic of chiral molecules [12] [7].
The stereochemistry of propranolol is of particular significance because the two enantiomers exhibit markedly different biological activities [19] [21]. The S-(-)-enantiomer demonstrates approximately 100 times greater binding affinity for beta-adrenergic receptors compared to the R-(+)-enantiomer [10] [19]. This pronounced difference in biological activity between enantiomers highlights the importance of stereochemistry in molecular recognition and drug-receptor interactions [7] [12].
Despite the significant difference in biological activity between the enantiomers, propranolol is typically marketed and used clinically as a racemic mixture, containing equal proportions of both S-(-) and R-(+) enantiomers [5] [19]. This is primarily due to historical and economic factors related to the challenges of enantioselective synthesis and separation [12] [19]. The racemic nature of commercial propranolol is reflected in its optical activity, which is designated as (±) or (±)-propranolol [5] [21].
| Property | Description |
|---|---|
| Chiral Center | Carbon-2 of the propanol chain (secondary alcohol) |
| Stereochemistry | Single stereocenter with R or S configuration |
| Optical Activity | (+/-) for racemic mixture, (-) for S-enantiomer, (+) for R-enantiomer |
| Enantiomers | S-(-)-Propranolol and R-(+)-Propranolol |
| S-(-)-Propranolol Activity | Pharmacologically more active enantiomer for beta-blocking activity |
| R-(+)-Propranolol Activity | Less active for beta-blocking, has contraceptive activity |
| S/R Activity Ratio | Approximately 100:1 (S:R) for beta-adrenergic receptor binding |
| Commercial Form | Typically marketed as racemic mixture (50:50 mixture of both enantiomers) |
Research has revealed interesting aspects of propranolol's stereochemistry in relation to its metabolism [7]. Studies using deuterium-labeled pseudoracemates of propranolol have shown that the metabolism of the enantiomers differs significantly [7]. The (-)/(+)-enantiomer ratios for unchanged propranolol (1.50 ± 0.10) and propranolol glucuronide (1.76 ± 0.10) indicate stereoselective metabolism favoring the retention of the pharmacologically more active (-)-enantiomer [7]. Furthermore, ring oxidation strongly favors the (+)-propranolol with a (-)/(+)-enantiomer ratio of 0.59 ± 0.09, which contributes to the greater bioavailability of the pharmacologically more active (-)-propranolol [7].
Polymorphism and Crystallographic Behavior
Propranolol hydrochloride, the salt form commonly used in pharmaceutical preparations, exhibits significant polymorphism, existing in multiple distinct crystalline forms with unique physical and spectroscopic properties [6] [13]. Three primary polymorphic forms have been identified and characterized, designated as Forms I, II, and III, distinguished by their decreasing melting temperatures [22] [13].
Form I of propranolol hydrochloride melts at approximately 162-163°C and is considered metastable [13] [22]. Form II, which melts at 156-157°C, represents the thermodynamically stable form at room temperature [13] [22]. Form III, with the lowest melting point of 151-152°C, is the least stable polymorph [22]. These polymorphs are enantiotropically related to each other, meaning they can interconvert at specific temperature conditions [6] [13].
The polymorphic forms of propranolol hydrochloride can be readily differentiated through various analytical techniques, including infrared spectroscopy, X-ray powder diffraction, and thermal analysis [13] [6]. These methods reveal distinct spectral patterns and thermal behaviors characteristic of each polymorph [13]. The stability of these polymorphs has been studied under various conditions, including different temperatures, grinding, and compression, to understand their transformation tendencies and existence ranges [6] [13].
| Polymorph | Melting Point (°C) | Stability | Solubility | Dissolution Rate | Characteristics |
|---|---|---|---|---|---|
| Form I | 162-163 | Metastable | More soluble (>34% than Form II) | Faster | Enantiotropically related to Form II |
| Form II | 156-157 | Stable at room temperature | Less soluble than Form I | Slower than Form I | Enantiotropically related to Form I |
| Form III | 151-152 | Least stable | Data not available | Data not available | Less common form |
Crystallographic studies of racemic propranolol hydrochloride have revealed interesting structural features and behaviors [8] [14]. The crystal structure exhibits static disorder, which has been investigated using a combination of single crystal X-ray diffraction, solid-state Nuclear Magnetic Resonance, and computational methods [8] [25]. This disorder in the crystal structure helps explain why propranolol forms racemic systems rather than exhibiting complete chiral discrimination in the solid state [8] [25].
The main supramolecular solid-state motif in racemic propranolol hydrochloride consists of infinite homochiral chains [14]. Research has shown that changes in the size of the central anion can lead to substantial differences in crystal packing, potentially resulting in a homochiral crystal lattice or racemic conglomerate [14]. This understanding of propranolol's crystallographic behavior has implications for pharmaceutical development, as polymorphic form can significantly impact drug stability, solubility, and bioavailability [6] [13].
Solubility and dissolution studies have demonstrated that Form I, despite being less thermodynamically stable, is more soluble (by more than 34%) and dissolves faster than Form II [6] [13]. This behavior aligns with thermodynamic principles governing the relationship between stability and solubility [6]. The equilibrium solubilities of the polymorphs have been determined in various solvents, including n-octanol, and their dissolution profiles have been studied in aqueous media [6] [13].
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
3.48 (LogP)
3.48
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Hemangiol is indicated in the treatment of proliferating infantile haemangioma requiring systemic therapy: , , , Life- or function-threatening haemangioma,, Ulcerated haemangioma with pain and/or lack of response to simple wound care measures,, Haemangioma with a risk of permanent scars or disfigurement. , , , It is to be initiated in infants aged 5 weeks to 5 months. ,
Livertox Summary
Drug Classes
Mechanism of Action
Pictograms

Irritant
Other CAS
525-66-6
Absorption Distribution and Excretion
91% of an oral dose of propranolol is recovered as 12 metabolites in the urine.
The volume of distribution of propranolol is approximately 4L/kg or 320L.
The clearance of propranolol is 2.7±0.03L/h/kg in infants <90 days and 3.3±0.35L/h/kg in infants >90 days. Propranolol clearance increases linearly with hepatic blood flow. Propranolol has a clearance in hypertensive adults of 810mL/min.
Metabolism Metabolites
Propranolol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid.
Wikipedia
Chloromethyl_chloroformate
Biological Half Life
Use Classification
Pharmaceuticals
Dates
Hagen R, Ghareeb E, Jalali O, Zinn Z: Infantile hemangiomas: what have we learned from propranolol? Curr Opin Pediatr. 2018 Aug;30(4):499-504. doi: 10.1097/MOP.0000000000000650. [PMID:29846253]
Weiss YA, Safar ME, Lehner JP, Levenson JA, Simon A, Alexandre JM: (+)-Propranolol clearance, an estimation of hepatic blood flow in man. Br J Clin Pharmacol. 1978 May;5(5):457-60. doi: 10.1111/j.1365-2125.1978.tb01655.x. [PMID:656285]
Chidsey CA, Morselli P, Bianchetti G, Morganti A, Leonetti G, Zanchetti A: Studies of the absorption and removal of propranolol in hypertensive patients during therapy. Circulation. 1975 Aug;52(2):313-8. doi: 10.1161/01.cir.52.2.313. [PMID:1149212]
Routledge PA, Shand DG: Clinical pharmacokinetics of propranolol. Clin Pharmacokinet. 1979 Mar-Apr;4(2):73-90. doi: 10.2165/00003088-197904020-00001. [PMID:378502]
Walle T, Walle UK, Olanoff LS: Quantitative account of propranolol metabolism in urine of normal man. Drug Metab Dispos. 1985 Mar-Apr;13(2):204-9. [PMID:2859169]
FDA Approved Drug Products: HEMANGEOL (propranolol hydrochloride) oral solution
FDA Approved Drug Products: Propranolol Oral Tablet
FDA Approved Drug Products: INNOPRAN XL (propranolol hydrochloride) extended release capsules
FDA Approved Drug Products: INDERIDE (propranolol hydrochloride and hydrochlorothiazide) tablets
